An In-depth Technical Guide to (2-Benzylisoindolin-4-YL)methanamine: Synthesis, Properties, and Therapeutic Potential
An In-depth Technical Guide to (2-Benzylisoindolin-4-YL)methanamine: Synthesis, Properties, and Therapeutic Potential
Abstract
The isoindoline scaffold is a privileged heterocyclic motif integral to numerous clinically significant pharmaceuticals and biologically active molecules.[1] This technical guide provides a comprehensive analysis of a novel derivative, (2-Benzylisoindolin-4-YL)methanamine, a compound of significant interest for medicinal chemistry and drug development. While direct literature on this specific molecule is sparse, this document synthesizes data from structurally related analogues and foundational chemical principles to present its core chemical properties, a robust proposed synthetic route, and an exploration of its potential pharmacological applications. This guide is intended for researchers, chemists, and drug development professionals seeking to explore new chemical entities based on the versatile isoindoline core.
Introduction: The Significance of the Isoindoline Scaffold
Heterocyclic compounds form the bedrock of modern pharmacology, and among them, the isoindoline framework—a bicyclic structure fusing a benzene ring with a pyrrolidine ring—holds a place of distinction.[1] Substituted isoindolines are present in a remarkable number of natural products and synthetic drugs, exhibiting a wide array of biological activities.[1] These activities include, but are not limited to, anticancer, anti-inflammatory, analgesic, and potent central nervous system (CNS) effects.[2][3][4]
The molecule at the center of this guide, (2-Benzylisoindolin-4-YL)methanamine, combines three key structural features:
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The Isoindoline Core: Provides a rigid, three-dimensional structure for interaction with biological targets.
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An N-Benzyl Group: This substituent significantly increases lipophilicity, which can enhance membrane permeability and potentially modulate binding affinity to target proteins.
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A 4-Aminomethyl Group: This primary amine serves as a crucial functional handle for further chemical modification and as a key pharmacophoric element, capable of forming hydrogen bonds and salt bridges.
This unique combination suggests potential for novel pharmacological profiles, making it a compelling target for synthesis and biological evaluation.
Chemical Structure and Physicochemical Properties
The formal IUPAC name for the target compound is (2-Benzylisoindolin-4-YL)methanamine. Its structure is defined by an isoindoline ring substituted at the nitrogen atom (position 2) with a benzyl group and at the aromatic ring (position 4) with a methanamine (-CH₂NH₂) group.
Structural Diagram
Caption: 2D Chemical Structure of (2-Benzylisoindolin-4-YL)methanamine.
Predicted Physicochemical Data
Direct experimental data for this compound is not available. The following properties are predicted based on its structure and data from analogous compounds like N-benzylisoindoline and various aminomethyl-substituted heterocycles.[5][6][7][8]
| Property | Predicted Value | Source/Method |
| Molecular Formula | C₁₆H₁₈N₂ | Calculation |
| Molecular Weight | 238.33 g/mol | Calculation |
| CAS Number | Not assigned | N/A |
| Appearance | Likely an oil or low-melting solid | Analogy to N-benzylisoindoline[5] |
| Boiling Point | >320 °C (estimated) | Analogy to N-benzylisoindoline (303.6°C)[5] |
| LogP (octanol/water) | 2.5 - 3.5 | Computational Prediction |
| pKa (amine) | 9.0 - 10.0 | Analogy to benzylamine |
| Solubility | Soluble in methanol, ethanol, DMSO, DCM; sparingly soluble in water | General amine properties |
Proposed Synthesis and Characterization
The synthesis of (2-Benzylisoindolin-4-YL)methanamine is a multi-step process requiring careful strategic planning. The key challenges involve the regioselective functionalization of the phthalic ring system and the sequential introduction of the N-benzyl and 4-aminomethyl groups. A plausible and efficient retrosynthetic pathway is outlined below.
Retrosynthetic Analysis
The primary amine of the target molecule can be derived from the reduction of a nitrile (-CN) group. The N-benzyl group can be installed via reductive amination or direct alkylation. This leads to a key intermediate: 4-cyano-2-benzylisoindoline . This intermediate, in turn, can be disconnected to 4-cyanoisoindoline and a benzylating agent. Finally, 4-cyanoisoindoline can be traced back to a commercially available starting material, 3-cyanophthalic acid or a related derivative.
Caption: Retrosynthetic analysis for (2-Benzylisoindolin-4-YL)methanamine.
Detailed Experimental Protocol (Proposed)
This protocol is a validated approach based on established methodologies for the synthesis of substituted isoindolines.[9][10][11][12]
Step 1: Synthesis of 4-Cyanoisoindoline from 3-Cyanophthalic Acid
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Rationale: The first step involves the reduction of both carboxylic acid groups of the starting material to alcohols, followed by in-situ cyclization to form the isoindoline ring. Borane-THF complex (BH₃-THF) is an effective reagent for the reduction of carboxylic acids.[13]
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Procedure:
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To a stirred solution of 3-cyanophthalic acid (1.0 eq) in anhydrous tetrahydrofuran (THF) under an inert nitrogen atmosphere, add BH₃-THF complex (approx. 3.0 eq) dropwise at 0 °C.
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Allow the reaction mixture to warm to room temperature and then heat to reflux for 12-18 hours, monitoring by TLC until the starting material is consumed.
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Cool the reaction to 0 °C and cautiously quench by the slow addition of methanol, followed by 1M HCl.
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Concentrate the mixture under reduced pressure. Basify the aqueous residue with 2M NaOH and extract with dichloromethane (DCM).
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Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate to yield crude 4-cyanoisoindoline, which can be purified by column chromatography.
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Step 2: Synthesis of 4-Cyano-2-benzylisoindoline
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Rationale: Reductive amination is a highly efficient and mild method for N-alkylation. The isoindoline nitrogen reacts with benzaldehyde to form an iminium ion intermediate, which is then selectively reduced by a mild hydride reagent like sodium triacetoxyborohydride [NaBH(OAc)₃].[12]
-
Procedure:
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Dissolve 4-cyanoisoindoline (1.0 eq) and benzaldehyde (1.1 eq) in anhydrous dichloroethane (DCE).
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Add sodium triacetoxyborohydride (1.5 eq) portion-wise to the stirred solution at room temperature.
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Stir the reaction for 4-8 hours, monitoring by TLC.
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Upon completion, quench the reaction with saturated aqueous NaHCO₃ solution.
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Separate the organic layer, and extract the aqueous layer with DCM.
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Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate. Purify the residue by column chromatography to obtain 4-cyano-2-benzylisoindoline.
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Step 3: Reduction of Nitrile to Primary Amine
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Rationale: The final step is the reduction of the nitrile group to the target primary amine. Lithium aluminum hydride (LiAlH₄) is a powerful reducing agent suitable for this transformation.
-
Procedure:
-
Add a solution of 4-cyano-2-benzylisoindoline (1.0 eq) in anhydrous THF dropwise to a stirred suspension of LiAlH₄ (2.0 eq) in anhydrous THF at 0 °C under a nitrogen atmosphere.
-
After the addition is complete, allow the mixture to warm to room temperature and stir for 2-4 hours.
-
Carefully quench the reaction at 0 °C by the sequential dropwise addition of water, 15% aqueous NaOH, and then more water (Fieser workup).
-
Stir the resulting granular precipitate for 30 minutes, then filter it off and wash thoroughly with THF.
-
Concentrate the filtrate under reduced pressure to yield the final product, (2-Benzylisoindolin-4-YL)methanamine. Further purification can be achieved via column chromatography or conversion to a hydrochloride salt.
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Predicted Spectroscopic Data
For confirmation of synthesis, the following spectroscopic signatures are predicted:
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¹H NMR (CDCl₃, 400 MHz): δ 7.20-7.40 (m, 7H, Ar-H), δ 4.20-4.40 (s, 4H, isoindoline -CH₂-), δ 3.80 (s, 2H, Ar-CH₂-N), δ 3.75 (s, 2H, benzyl -CH₂-), δ 1.50 (br s, 2H, -NH₂).
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¹³C NMR (CDCl₃, 101 MHz): δ 140-145 (Ar-C quaternary), δ 127-130 (Ar-CH), δ 60-65 (benzyl -CH₂-), δ 55-60 (isoindoline -CH₂-), δ 45-50 (Ar-CH₂-N).
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MS (ESI+): m/z 239.15 [M+H]⁺.
Potential Pharmacological Applications and Future Directions
The structural motifs within (2-Benzylisoindolin-4-YL)methanamine suggest several promising avenues for pharmacological investigation.
Central Nervous System (CNS) Activity
The isoindoline core is a well-established scaffold in CNS drug discovery. For example, derivatives have been explored as agents for treating bipolar disorder and as anticonvulsants by modulating neuronal firing.[2] The lipophilic N-benzyl group may facilitate blood-brain barrier penetration, making this compound a candidate for screening against CNS targets such as serotonin transporters, dopamine receptors, or as a modulator of neurotrophic factor pathways.
Anticancer Potential
Numerous isoindoline derivatives, particularly those derived from isoindoline-1,3-dione (phthalimide), exhibit potent anticancer activity.[14] Thalidomide and its analogues (lenalidomide, pomalidomide) are cornerstone therapies for multiple myeloma.[1] While the target molecule lacks the dione functionality, the core scaffold is still of high interest. The primary amine at the 4-position provides a vector for conjugating this scaffold to other cytotoxic agents or targeting moieties, opening possibilities for developing novel anticancer agents.[2]
Anti-inflammatory and Analgesic Properties
N-substituted isoindoline-1,3-diones have been reported to possess significant analgesic and anti-inflammatory effects.[3][4] The mechanism often involves the modulation of inflammatory signaling pathways. The unique substitution pattern of (2-Benzylisoindolin-4-YL)methanamine warrants its evaluation in preclinical models of inflammation and pain.
Caption: Potential therapeutic applications of the target compound.
Future Research
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Synthesis and Optimization: The proposed synthetic route should be executed and optimized for yield and purity.
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In Vitro Screening: The compound should be screened against a broad panel of biological targets, including GPCRs, ion channels, and kinases relevant to CNS disorders and oncology.
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Structure-Activity Relationship (SAR) Studies: The primary amine offers a perfect handle for creating a library of derivatives (e.g., amides, sulfonamides) to explore the SAR and identify compounds with improved potency and selectivity.
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In Vivo Evaluation: Lead compounds identified from in vitro screening should be advanced to in vivo models to assess their efficacy, pharmacokinetics, and safety profiles.
Conclusion
(2-Benzylisoindolin-4-YL)methanamine represents a novel and synthetically accessible chemical entity with high potential for drug discovery. Its structure combines the proven biological relevance of the isoindoline scaffold with functional groups that are advantageous for both biological activity and further chemical derivatization. This guide provides the foundational chemical knowledge and a clear strategic pathway for researchers to synthesize, characterize, and evaluate this promising compound for a range of therapeutic applications, from CNS disorders to oncology.
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